N-(3,4-dichlorophenyl)-4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxamide
Overview
Description
“N-(3,4-dichlorophenyl)-4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxamide” is a complex organic compound that contains several functional groups and structural features. It includes a thiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen atoms . It also has a thiophene ring, another type of heterocyclic compound but with sulfur atom . The compound also contains a carboxamide group, which is a common functional group in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would include a thiazole ring and a thiophene ring, both of which are five-membered rings with heteroatoms. The presence of these heteroatoms (sulfur and nitrogen) can have significant effects on the compound’s chemical properties and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, the presence of the carboxamide group could enhance its solubility in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Potential Biological Agents :
- N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamides were synthesized for potential antimicrobial activities. Some compounds showed significant inhibition on bacterial and fungal growth compared to standard drugs (Akbari et al., 2008).
Anticancer Activities :
- Synthesized thiophene-based compounds, including thiophene-2-carboxamide derivatives, were evaluated for in vitro cytotoxicity against cancer cell lines, showing good inhibitory activity (Atta & Abdel‐Latif, 2021).
- Another study synthesized novel thiazole-5-carboxamide derivatives, which displayed notable anticancer activity against various cancer cell lines, with some compounds showing high activity levels (Cai et al., 2016).
Antimicrobial Activity :
- A study on the synthesis of N-5-Diaryl-7-Methyl-3-OXO-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide Hydrochlorides revealed antimicrobial properties in some of the synthesized compounds (Gein et al., 2015).
Synthesis of New Heterocyclic Systems :
- Reactions of 3,4-Dichloro-N-R-maleimides with substituted thiouracils led to the formation of new heterocyclic systems, demonstrating the diverse synthetic applications of such compounds (Volovenko et al., 2004).
Antibacterial and Antifungal Activities :
- Synthesis of clubbed quinazolinone and 4-thiazolidinone compounds showed promising in vitro antibacterial and antifungal activities against various pathogens (Desai et al., 2011).
Potential Antimicrobial and Antitumor Activities :
- A series of heterocyclic aryl monoazo organic compounds, including thiazole derivatives, were synthesized and evaluated for their antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS2/c1-8-13(22-15(18-8)12-3-2-6-21-12)14(20)19-9-4-5-10(16)11(17)7-9/h2-7H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJIKSNOUWLCOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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